REACTION_CXSMILES
|
[C:1]1(C(O[Si](C)(C)C)=C)[CH:6]=CC=C[CH:2]=1.[C:14](Cl)(=[O:19])[CH2:15][C:16](Cl)=[O:17].CC[O:23]CC>>[OH:19][C:14]1[CH:2]=[C:1]([CH3:6])[O:17][C:16](=[O:23])[CH:15]=1
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C(=C)O[Si](C)(C)C
|
Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
6.4 mL
|
Type
|
reactant
|
Smiles
|
C(CC(=O)Cl)(=O)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature (5 to 10° C.) for 14 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
further stirred at 30° C. for 24 hours
|
Duration
|
24 h
|
Type
|
FILTRATION
|
Details
|
The thus-produced yellow precipitate was filtered
|
Type
|
WASH
|
Details
|
washed with absolute ether
|
Reaction Time |
14 h |
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC(OC(=C1)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.4 g | |
YIELD: PERCENTYIELD | 67% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]1(C(O[Si](C)(C)C)=C)[CH:6]=CC=C[CH:2]=1.[C:14](Cl)(=[O:19])[CH2:15][C:16](Cl)=[O:17].CC[O:23]CC>>[OH:19][C:14]1[CH:2]=[C:1]([CH3:6])[O:17][C:16](=[O:23])[CH:15]=1
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C(=C)O[Si](C)(C)C
|
Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
6.4 mL
|
Type
|
reactant
|
Smiles
|
C(CC(=O)Cl)(=O)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature (5 to 10° C.) for 14 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
further stirred at 30° C. for 24 hours
|
Duration
|
24 h
|
Type
|
FILTRATION
|
Details
|
The thus-produced yellow precipitate was filtered
|
Type
|
WASH
|
Details
|
washed with absolute ether
|
Reaction Time |
14 h |
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC(OC(=C1)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.4 g | |
YIELD: PERCENTYIELD | 67% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |